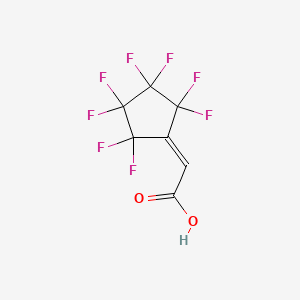
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol (2-BTFEP) is a unique compound with a range of potential applications in scientific research. It is a halogenated phenol, a member of the phenol family, and is composed of a benzene ring with one hydroxyl group and two bromine atoms. 2-BTFEP is a colorless liquid at room temperature and is soluble in both water and organic solvents. It is known for its stability and low volatility, making it an ideal compound for research applications.
Applications De Recherche Scientifique
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol has a wide range of potential applications in scientific research. It has been used in a variety of studies, including the synthesis of new compounds, the study of cellular processes, and the development of new drugs. It has also been used in the study of enzyme kinetics, protein-ligand interactions, and the design of fluorescent probes.
Mécanisme D'action
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol is known to interact with a variety of proteins, nucleic acids, and other biomolecules. It has been shown to interact with amino acids, proteins, and enzymes, as well as DNA and RNA. Through its interactions with these molecules, this compound has been shown to have a range of effects on cellular processes, including gene expression, protein synthesis, and signal transduction.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. Additionally, it has been shown to interfere with the activity of enzymes involved in signal transduction, DNA replication, and cell proliferation. Furthermore, this compound has been shown to modulate the expression of genes involved in cellular processes, such as apoptosis and cell cycle progression.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol has a number of advantages for use in laboratory experiments. It is a relatively stable compound, with a low volatility and a relatively low cost. Additionally, it is soluble in both water and organic solvents, making it an ideal compound for use in a variety of experiments. However, this compound is also known to be toxic and should be handled with caution.
Orientations Futures
Given its potential applications in scientific research, 2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol is an ideal compound for further exploration. Future research could focus on the development of new compounds based on this compound, as well as the further investigation of its biochemical and physiological effects. Additionally, further research could explore the use of this compound as a fluorescent probe for the study of cellular processes. Finally, research could focus on the development of methods for the synthesis of new compounds based on this compound.
Méthodes De Synthèse
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol can be synthesized by a two-step process. First, a reaction of 2-bromo-1,1,2,2-tetrafluoroethanol with paraformaldehyde in the presence of a strong base such as potassium hydroxide is conducted. This reaction yields 2-bromo-1,1,2,2-tetrafluoroethyl phenol. The second step involves the addition of a strong acid such as hydrochloric acid to the reaction mixture, which yields this compound.
Propriétés
IUPAC Name |
2-(2-bromo-1,1,2,2-tetrafluoroethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-8(12,13)7(10,11)5-3-1-2-4-6(5)14/h1-4,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPODZYASXWWSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)Br)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride](/img/structure/B6312474.png)
![N-[4-Bromo-2-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide, 98%](/img/structure/B6312480.png)











